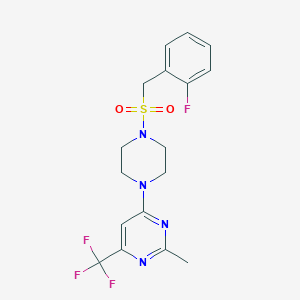

4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

Description

This compound features a pyrimidine core substituted with a trifluoromethyl group at position 6 and a methyl group at position 2. The piperazine ring at position 4 is modified with a 2-fluorobenzyl sulfonyl moiety. The trifluoromethyl group contributes to lipophilicity and may improve membrane permeability.

Properties

IUPAC Name |

4-[4-[(2-fluorophenyl)methylsulfonyl]piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4N4O2S/c1-12-22-15(17(19,20)21)10-16(23-12)24-6-8-25(9-7-24)28(26,27)11-13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHKXJZNTFCZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

The compound 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1.

Biochemical Pathways

The inhibition of ENTs by 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine affects the nucleotide synthesis and regulation of adenosine function. The downstream effects of this interaction are yet to be fully understood.

Biological Activity

The compound 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperazine ring, a trifluoromethyl group, and a sulfonyl moiety, which are critical for its biological activity.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For example, derivatives of 4-fluorobenzylpiperazine have been evaluated as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. These studies have shown that modifications to the piperazine scaffold can enhance inhibitory potency against tyrosinase, suggesting that our compound may exhibit similar properties due to its structural analogies .

Anticancer Activity

In studies focusing on poly(ADP-ribose) polymerase (PARP) inhibitors, compounds related to the piperazine class have demonstrated promising anticancer effects. For instance, specific derivatives were found to inhibit PARP1 activity effectively, leading to increased apoptosis in cancer cells. The IC50 values for these compounds ranged significantly, indicating varying levels of potency against cancer cell lines .

The compound's structural features may contribute to its ability to interact with the catalytic site of PARP1, enhancing its potential as an anticancer agent.

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase. The compound 4-(4-fluorobenzyl)piperazin-1-yl was found to inhibit the enzyme competitively without exhibiting cytotoxicity towards B16F10 melanoma cells. This suggests a favorable therapeutic index for potential skin-related applications .

Case Study 2: PARP Inhibition in Cancer Cells

Another investigation focused on the development of PARP inhibitors derived from piperazine scaffolds. The results indicated that compounds with similar structural motifs showed enhanced catalytic inhibition of PARP1 in human breast cancer cells, with one derivative demonstrating an IC50 comparable to Olaparib, a well-known PARP inhibitor .

Research Findings

| Compound | Target Enzyme | IC50 (µM) | Biological Effect |

|---|---|---|---|

| 4-(4-Fluorobenzyl)piperazin-1-yl | Tyrosinase | Not specified | Antimelanogenic |

| 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl) | PARP1 | Comparable to Olaparib (57.3) | Induces apoptosis in cancer cells |

Scientific Research Applications

Target Enzymes

The primary target for this compound is the Equilibrative Nucleoside Transporters (ENTs) , which are crucial for nucleotide synthesis and adenosine regulation. The mode of action involves inhibiting these transporters, leading to a reduction in uridine uptake without significantly affecting the Michaelis constant (Km).

Biochemical Pathways

Inhibition of ENTs impacts several biochemical pathways, particularly those involving nucleotide metabolism and cellular signaling processes related to cancer progression.

Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit significant enzyme inhibition properties. For instance, derivatives of piperazine have been evaluated as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. The structural modifications enhance inhibitory potency against tyrosinase, suggesting that the compound may exhibit similar properties.

Anticancer Activity

Studies focusing on poly(ADP-ribose) polymerase (PARP) inhibitors have shown that piperazine derivatives can effectively inhibit PARP1 activity, leading to increased apoptosis in cancer cells. The IC50 values for these compounds indicate varying levels of potency against different cancer cell lines.

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase. The compound 4-(4-fluorobenzyl)piperazin-1-yl demonstrated competitive inhibition without cytotoxicity towards B16F10 melanoma cells, suggesting potential applications in skin-related therapies.

Case Study 2: PARP Inhibition in Cancer Cells

Another investigation focused on developing PARP inhibitors derived from piperazine scaffolds. Results indicated that compounds with similar structural motifs showed enhanced catalytic inhibition of PARP1 in human breast cancer cells, with one derivative demonstrating an IC50 comparable to Olaparib, a well-known PARP inhibitor.

Research Findings Summary

| Compound | Target Enzyme | IC50 (µM) | Biological Effect |

|---|---|---|---|

| 4-(4-Fluorobenzyl)piperazin-1-yl | Tyrosinase | Not specified | Antimelanogenic |

| 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl) | PARP1 | Comparable to Olaparib (57.3) | Induces apoptosis in cancer cells |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Key Structural Differences and Similarities

The following table summarizes critical structural features of the target compound and analogs from the evidence:

*Calculated based on molecular formula C17H16F4N4O2S.

Functional Implications

a) Piperazine Modifications

- Target Compound vs. EP 2 402 347 A1 : The 2-fluorobenzyl sulfonyl group in the target compound likely provides stronger electron-withdrawing effects compared to the methanesulfonyl group in the thienopyrimidine analog. This could enhance interactions with charged or polar residues in biological targets. However, the larger aromatic substituent may reduce solubility.

- Target Compound vs. 1775527-72-4 : Replacing the sulfonyl with a 2,5-difluorobenzoyl group (in 1775527-72-4) introduces rigidity and dual fluorination.

b) Pyrimidine Core Variations

- The trifluoromethyl group at position 6 is conserved in the target compound and 1775527-72-4, suggesting its critical role in hydrophobic interactions or resistance to oxidative metabolism. In contrast, the thienopyrimidine analog replaces the pyrimidine with a fused thiophene ring, which may alter π-π stacking interactions.

c) Impact of Fluorination

- The 2-fluorobenzyl group in the target compound provides moderate polarity compared to the 2,5-difluorobenzoyl group in 1775527-72-4 .

Research Findings and Hypotheses

- Metabolic Stability : The sulfonyl group in the target compound may confer greater resistance to enzymatic degradation compared to the methanesulfonyl group in EP 2 402 347 A1 , as aryl sulfonyl groups are less prone to hydrolysis than aliphatic sulfonates.

- Solubility Trade-offs : The unmodified piperazine in 861409-87-2 likely improves aqueous solubility relative to the target compound but may reduce target affinity due to the absence of the sulfonyl "anchor."

- Selectivity : The 2-fluorobenzyl sulfonyl group’s steric bulk could enhance selectivity for specific targets over the more compact difluorobenzoyl group in 1775527-72-4 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include sulfonylation of the piperazine ring and introduction of the 2-fluorobenzyl group. Controlled conditions (e.g., anhydrous environment, temperature ≤ 60°C) are crucial during sulfonylation to avoid side reactions like over-oxidation . Purification often employs column chromatography with gradients of ethyl acetate/hexane or preparative HPLC .

- Validation : Intermediate characterization via -NMR and LC-MS ensures correct functional group addition. Final product purity (>95%) is confirmed by reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : - and -NMR identify substituent positions and confirm sulfonyl-piperazine linkage.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and torsional strain in the piperazine-sulfonyl moiety .

Q. What preliminary biological assays are recommended to assess its activity?

- Approach :

- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence polarization assays (e.g., ADP-Glo™ for kinase activity).

- Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116 or HeLa) at concentrations 1–100 µM.

- Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can low yields during sulfonylation be troubleshooted, and what catalytic systems improve efficiency?

- Optimization :

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) or Hunig’s base to enhance sulfonyl transfer efficiency.

- Solvent Effects : Replace DCM with THF or DMF to stabilize intermediates.

- Kinetic Monitoring : In situ IR spectroscopy tracks sulfonyl chloride consumption to halt reactions at ~90% conversion .

Q. How should contradictory data between enzyme inhibition and cellular activity be resolved?

- Analysis Framework :

- Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) to rule out poor cellular uptake.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation.

- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify unintended targets .

Q. What strategies are effective for modifying the trifluoromethyl group to enhance metabolic stability?

- Design :

- Bioisosteres : Replace -CF with -OCF or -SF to retain electronegativity while altering metabolic pathways.

- Deuterated Analogs : Introduce deuterium at benzylic positions to slow oxidative metabolism.

- SAR Studies : Synthesize derivatives with varied substituents (e.g., methyl, chloro) and correlate logP values with microsomal stability .

Q. How can a novel HPLC method be validated for quantifying this compound in biological matrices?

- Protocol :

- Column : Hypersil Gold C18 (3 µm, 150 × 4.6 mm).

- Mobile Phase : Gradient from 30% to 70% acetonitrile in 0.1% formic acid over 15 min.

- Validation Parameters :

- Linearity : R ≥ 0.99 over 0.1–50 µg/mL.

- LOQ : ≤0.05 µg/mL (S/N ≥ 10).

- Recovery : ≥85% from plasma via protein precipitation with acetonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.